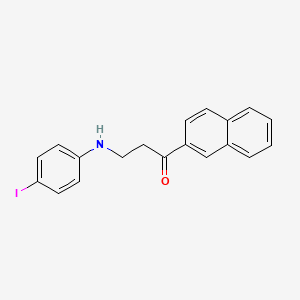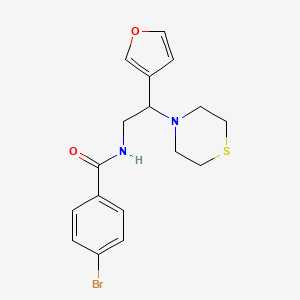![molecular formula C19H23N3O3 B2818751 3-[(4,5-二氢-1H-咪唑-2-基甲基)(4-甲基苯基)氨基]酚;乙酸 CAS No. 249607-96-3](/img/structure/B2818751.png)
3-[(4,5-二氢-1H-咪唑-2-基甲基)(4-甲基苯基)氨基]酚;乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid” is an imidazole derivative . It is also known as Phentolamine , which is used as an alpha-1A adrenergic receptor .
Synthesis Analysis
Imidazole derivatives can be synthesized through a variety of methods. One common method is the one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a phenol group and a methyl group attached to the imidazole ring .
Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including oxidative aromatization reactions of imidazolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, the boiling point of 4,5-Dihydro-1H-imidazol-2-amine is 178.3±23.0 °C at 760 mmHg .
科学研究应用
化学反应和结构转变
- 研究人员已经探索了类似于 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol 的化合物的反应性与异硫氰酸酯,从而形成具有药用化学潜在效用的新化合物。例如,3-苯基-3-氨基喹啉-2,4-二酮与异硫氰酸酯之间的反应产生了新的 9b-羟基-3a-苯基-1,2,3,3a-四氢-2-硫代-5H-咪唑并[4,5-c]喹啉-4(9bH)-酮。这些化合物由于其独特的结构和潜在的应用而显示出进一步探索的前景(Klásek 等人,2010)。
潜在的抗菌活性
- 新衍生物的合成一直是一个重点,特别是探索它们的抗菌潜力。例如,1, 4-苯并恶嗪类似物的合成及其对大肠杆菌、金黄色葡萄球菌和假单胞菌等各种菌株的抗菌活性的评估表明,开发新的抗菌剂是一个有前途的途径。此类研究强调了新型化学衍生物在解决耐药性和寻找更有效的抗菌解决方案方面的重要性(Kadian 等人,2012)。
作用机制
Target of Action
Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .
Mode of Action
Phentolamine acetate acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by phentolamine acetate involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, phentolamine acetate inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .
Pharmacokinetics
Phentolamine acetate is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of phentolamine acetate ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .
Result of Action
The primary molecular effect of phentolamine acetate is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .
Action Environment
The action of phentolamine acetate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .
安全和危害
未来方向
生化分析
Biochemical Properties
Phentolamine Acetate is an alpha-1 and alpha-2 selective adrenergic receptor antagonist . It has a high affinity for alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in its biochemical reactions .
Cellular Effects
Phentolamine Acetate has been observed to enhance neuronal outgrowth in vitro . It influences cell function by inhibiting adrenergic-mediated physiological activity .
Molecular Mechanism
The molecular mechanism of Phentolamine Acetate involves its binding to alpha-1 and alpha-2 adrenergic receptors. This binding results in the inhibition of adrenergic-mediated physiological activity .
Temporal Effects in Laboratory Settings
The effects of Phentolamine Acetate have been studied over time in laboratory settings. Following oral ingestion of Phentolamine Acetate, mean plasma concentrations are sufficient to occupy the alpha-1 and -2 adrenergic receptors in erectile tissue within 30-40 minutes .
Metabolic Pathways
Phentolamine Acetate is involved in metabolic pathways related to the alpha-1 and alpha-2 adrenergic receptors . Specific enzymes or cofactors it interacts with are not mentioned in the available literature.
属性
IUPAC Name |
acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSNZPUAZBUONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249607-96-3 |
Source


|
| Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

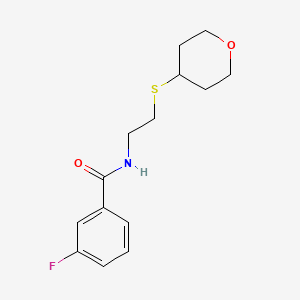
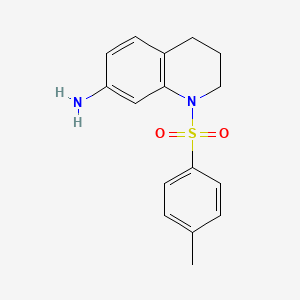
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
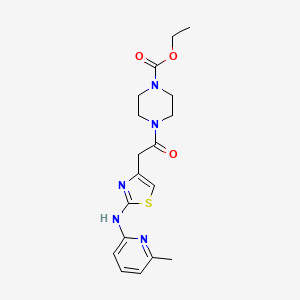
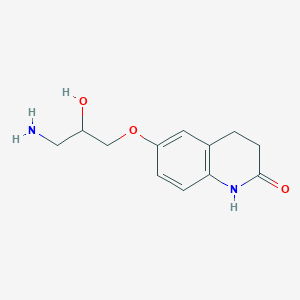
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)


![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)
